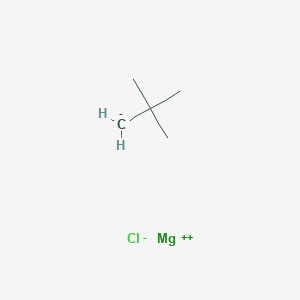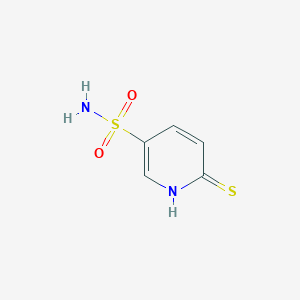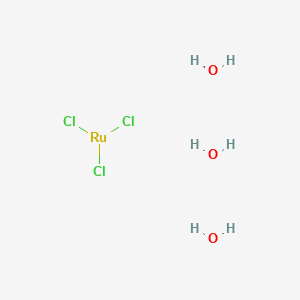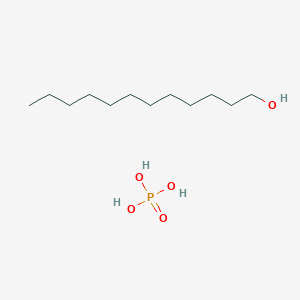
Ruthenium, trihydroxynitrosyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ruthenium, trihydroxynitrosyl- is a complex compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a combination of ruthenium, a transition metal, and trihydroxynitrosyl, a ligand that contains nitrogen and oxygen atoms. The synthesis method of this compound and its applications in scientific research are critical areas of investigation.
Mécanisme D'action
The mechanism of action of ruthenium, trihydroxynitrosyl- is not fully understood. However, it is believed that the compound interacts with proteins and enzymes in the body, leading to changes in their activity and function. The compound may also induce cell death in cancer cells through the generation of reactive oxygen species.
Biochemical and Physiological Effects:
Ruthenium, trihydroxynitrosyl- has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and induce cell death. It has also been shown to have anti-inflammatory properties and can reduce the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ruthenium, trihydroxynitrosyl- in lab experiments include its unique properties and potential applications in scientific research. However, the compound is relatively expensive and may not be readily available in all laboratory settings.
Orientations Futures
There are several future directions for the study of ruthenium, trihydroxynitrosyl-. One area of investigation is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the exploration of the compound's potential applications in the treatment of other diseases, such as Alzheimer's and Parkinson's disease. Additionally, the compound's interactions with proteins and enzymes in the body are not fully understood, and further research in this area may lead to new insights into its mechanism of action.
In conclusion, ruthenium, trihydroxynitrosyl- is a complex compound that has significant potential in scientific research. Its unique properties and potential applications make it an attractive candidate for further investigation. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are all critical areas of investigation for this compound.
Méthodes De Synthèse
The synthesis of ruthenium, trihydroxynitrosyl- involves the reaction of ruthenium trichloride with sodium nitrite and sodium hydroxide. The reaction proceeds through a series of steps that result in the formation of the complex compound. The synthesis method is relatively straightforward and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Ruthenium, trihydroxynitrosyl- has been extensively studied for its potential applications in scientific research. The compound has been shown to have anti-tumor and anti-cancer properties, making it a potential candidate for cancer treatment. It has also been used as a catalyst in chemical reactions and as a probe for studying biological systems.
Propriétés
| 14586-51-7 | |
Formule moléculaire |
H6NO4Ru |
Poids moléculaire |
185.1 g/mol |
Nom IUPAC |
nitroxyl anion;ruthenium(1+);trihydrate |
InChI |
InChI=1S/NO.3H2O.Ru/c1-2;;;;/h;3*1H2;/q-1;;;;+1 |
Clé InChI |
HOEHEVWKJPMNOD-UHFFFAOYSA-N |
SMILES |
[N-]=O.O.O.O.[Ru+] |
SMILES canonique |
[N-]=O.O.O.O.[Ru+] |
| 14586-51-7 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


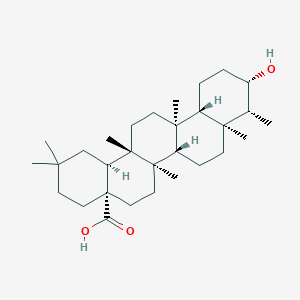
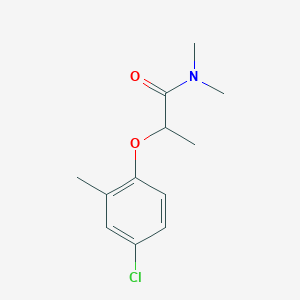
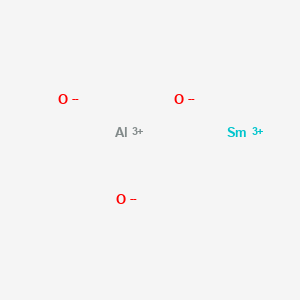
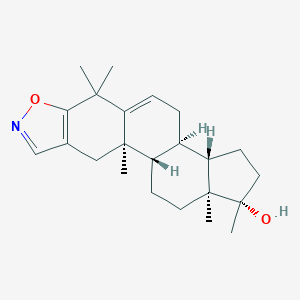
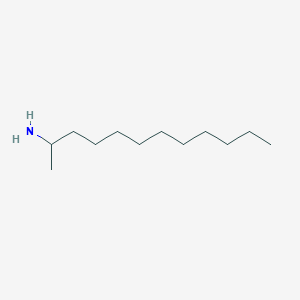
![Tetrazolo[1,5-a]pyrazine](/img/structure/B76061.png)
![3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione](/img/structure/B76063.png)
